11-Oxo-11-propoxyundecanoate
Description
11-Oxo-11-propoxyundecanoate is a synthetic carboxylic acid derivative with a propoxy (-OCH₂CH₂CH₃) and oxo (=O) group at the 11th carbon of an undecanoic acid backbone. The compound’s structure can be represented as CH₃(CH₂)₈C(=O)OCH₂CH₂CH₃. It is an esterified form, likely used in organic synthesis or pharmaceutical intermediates due to its reactive oxo group and alkoxy substituent. For example, the presence of the propoxy group may enhance lipophilicity compared to hydroxyl or shorter alkoxy variants, influencing solubility and reactivity .
Properties
CAS No. |
92264-71-6 |
|---|---|
Molecular Formula |
C14H25O4- |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
11-oxo-11-propoxyundecanoate |
InChI |
InChI=1S/C14H26O4/c1-2-12-18-14(17)11-9-7-5-3-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
InChI Key |
OPWSBHCMGSQIMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11-propoxyundecanoate typically involves the esterification of undecanoic acid with propanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Oxo-11-propoxyundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkoxy groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with different alkoxy groups replacing the propoxy group.
Scientific Research Applications
11-Oxo-11-propoxyundecanoate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxo-11-propoxyundecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in redox reactions, while the propoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 11-Oxo-11-propoxyundecanoate:
Physicochemical Properties
- Lipophilicity: The propoxy group in this compound likely increases logP compared to 11-Hydroxy-10-oxoundecanoic acid, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
